molecular formula C16H19ClN4S B12240022 2-[(2-Chlorobenzyl)sulfanyl]-4-(4-methylpiperazin-1-yl)pyrimidine

2-[(2-Chlorobenzyl)sulfanyl]-4-(4-methylpiperazin-1-yl)pyrimidine

Cat. No.: B12240022
M. Wt: 334.9 g/mol
InChI Key: AZDMGWISCRVLCK-UHFFFAOYSA-N
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Description

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE is a heterocyclic compound that contains a pyrimidine ring substituted with a 2-chlorophenylmethylsulfanyl group and a 4-methylpiperazin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE typically involves multiple steps:

    Formation of the 2-chlorophenylmethylsulfanyl intermediate: This can be achieved by reacting 2-chlorobenzyl chloride with sodium sulfide to form 2-chlorobenzyl sulfide.

    Pyrimidine ring formation: The intermediate is then reacted with appropriate reagents to form the pyrimidine ring. This step may involve the use of guanidine or other nitrogen-containing compounds.

    Introduction of the piperazine moiety: The final step involves the reaction of the pyrimidine intermediate with 4-methylpiperazine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Pharmaceuticals: The compound may serve as a lead compound for the development of new drugs.

    Biological Studies: It can be used in research to understand its effects on various biological pathways and targets.

    Industrial Applications: The compound may have applications in the synthesis of other complex molecules or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Properties

Molecular Formula

C16H19ClN4S

Molecular Weight

334.9 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-4-(4-methylpiperazin-1-yl)pyrimidine

InChI

InChI=1S/C16H19ClN4S/c1-20-8-10-21(11-9-20)15-6-7-18-16(19-15)22-12-13-4-2-3-5-14(13)17/h2-7H,8-12H2,1H3

InChI Key

AZDMGWISCRVLCK-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC=C2)SCC3=CC=CC=C3Cl

Origin of Product

United States

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